1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

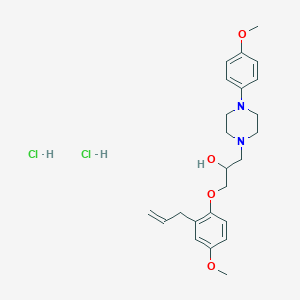

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic arylpiperazine derivative characterized by a propan-2-ol backbone linking a 2-allyl-4-methoxyphenoxy group and a 4-(4-methoxyphenyl)piperazine moiety. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. This compound is part of a broader class of β-blockers or adrenergic receptor ligands, though its specific pharmacological profile remains to be fully elucidated .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4.2ClH/c1-4-5-19-16-23(29-3)10-11-24(19)30-18-21(27)17-25-12-14-26(15-13-25)20-6-8-22(28-2)9-7-20;;/h4,6-11,16,21,27H,1,5,12-15,17-18H2,2-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDZPKGAVILVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic derivative known for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- An allyl group,

- A methoxyphenoxy moiety,

- A piperazine ring.

These structural components contribute to its diverse biological activities, particularly in neuropharmacology and oncology.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures often exhibit antidepressant and anxiolytic properties. The piperazine ring is particularly noted for its role in modulating neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in mood regulation.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of piperazine have shown significant activity against human pancreatic and gastric cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

| Cell Line | Inhibition Rate (%) | Mechanism |

|---|---|---|

| Pancreatic Cancer | 70% | Apoptosis induction |

| Gastric Cancer | 65% | Cell cycle arrest |

The biological activity of this compound is primarily mediated through:

- Receptor Interaction : It likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.

- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) has been suggested, contributing to its neuroprotective effects.

- Signal Transduction Pathways : Modulation of pathways involved in cell survival and apoptosis, particularly through caspase activation.

Study on Antidepressant Effects

A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test (FST). The results indicated an increase in serotonin levels in the prefrontal cortex.

Anticancer Efficacy Assessment

In vitro studies assessed the compound's effect on several cancer cell lines. The results showed a dose-dependent decrease in viability, with IC50 values ranging from 10 to 30 µM across different cell types. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3.

Comparison with Similar Compounds

Substituents on the Phenoxy Ring

- The 4-methoxy group contributes electron-donating effects, stabilizing aromatic interactions .

- 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Hydrochloride (): Replacement of the allyl group with a 4-chloro substituent reduces steric hindrance but increases electronegativity, which may alter receptor binding kinetics. Molecular weight: 447.3 g/mol .

- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (): A naphthyloxy group replaces the allyl-phenoxy moiety, significantly increasing molecular weight (342.4 g/mol) and hydrophobicity. This bulky substituent may enhance receptor selectivity but reduce solubility .

Substituents on the Piperazine Ring

- Target Compound : 4-(4-Methoxyphenyl)piperazine

- Molecular weight: 446.9 g/mol .

- 1-(2-Allyl-4-methoxy-phenoxy)-3-[4-(5-chloro-2-methyl-phenyl)piperazin-1-yl]propan-2-ol Hydrochloride (): A 5-chloro-2-methylphenyl group on the piperazine ring increases halogen-mediated hydrophobic interactions. Molecular weight: 467.4 g/mol .

Backbone and Salt Modifications

- 1-[4-[2-(2-Methylpropoxy)phenyl]piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol Hydrochloride ():

- Molecular weight: 415.4 g/mol .

Comparative Physicochemical Properties

Pharmacological Implications

- The allyl group may modulate affinity for adrenergic receptors .

- Metabolic Stability : Halogenated analogs (e.g., ) exhibit longer half-lives due to reduced cytochrome P450-mediated oxidation, whereas allyl-containing derivatives may undergo faster conjugation .

- Solubility-Bioavailability Trade-offs : While the dihydrochloride salt of the target compound improves solubility, analogs with thiazole or trifluoromethyl groups () achieve similar effects via polar functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.